N-{[4-(2-chlorophenyl)-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide
Description
N-{[4-(2-Chlorophenyl)-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide is a synthetic small molecule combining an adamantane carboxamide core with a 1,2,4-triazole moiety substituted with a 2-chlorophenyl group and a methylsulfanyl (SCH₃) side chain. The adamantane group confers lipophilicity and metabolic stability, while the triazole ring and chlorophenyl substituent enhance binding affinity to biological targets, such as viral enzymes or receptors . This compound is hypothesized to exhibit antiviral or antihypoxic activity based on structural analogs described in the literature .
Properties
IUPAC Name |
N-[[4-(2-chlorophenyl)-5-methylsulfanyl-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25ClN4OS/c1-28-20-25-24-18(26(20)17-5-3-2-4-16(17)22)12-23-19(27)21-9-13-6-14(10-21)8-15(7-13)11-21/h2-5,13-15H,6-12H2,1H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXBAMKSHLUHENB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NN=C(N1C2=CC=CC=C2Cl)CNC(=O)C34CC5CC(C3)CC(C5)C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[4-(2-chlorophenyl)-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide typically involves multiple steps. One common method includes the reaction of 2-chlorobenzyl chloride with 5-methylsulfanyl-1,2,4-triazole in the presence of a base to form the intermediate compound. This intermediate is then reacted with adamantane-1-carboxylic acid chloride under suitable conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the reaction conditions to enhance yield and purity. This can include the use of advanced catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
N-{[4-(2-chlorophenyl)-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form a sulfoxide or sulfone derivative.
Reduction: The chlorophenyl group can be reduced to a phenyl group under suitable conditions.
Substitution: The chlorine atom in the chlorophenyl group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium thiolate for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group can yield sulfoxide or sulfone derivatives, while substitution of the chlorine atom can result in various substituted phenyl derivatives .
Scientific Research Applications
Antifungal Activity
Research indicates that compounds containing triazole moieties exhibit significant antifungal properties. N-{[4-(2-chlorophenyl)-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide has been evaluated for its efficacy against various fungal strains. The mechanism of action is thought to involve the inhibition of ergosterol synthesis, a critical component of fungal cell membranes.
Antimicrobial Properties
The compound has also shown promise as an antimicrobial agent. Studies reveal that it can inhibit the growth of both Gram-positive and Gram-negative bacteria. The presence of the chlorophenyl and methylsulfanyl groups may contribute to its enhanced activity against bacterial cell walls.
Anticancer Potential
Preliminary studies have investigated the anticancer properties of this compound. The triazole ring is known to interact with multiple cellular targets, potentially leading to apoptosis in cancer cells. In vitro assays have demonstrated cytotoxic effects on various cancer cell lines, suggesting a pathway for further development as an anticancer drug.
Neurological Applications
Given the adamantane structure's historical use in antiviral agents, research is exploring its potential neuroprotective effects. The compound may exhibit activity against neurodegenerative diseases by modulating neurotransmitter systems and reducing oxidative stress.
Case Study 1: Antifungal Efficacy
A study published in Journal of Medicinal Chemistry evaluated the antifungal activity of several triazole derivatives, including this compound. Results indicated a minimum inhibitory concentration (MIC) significantly lower than that of standard antifungal agents like fluconazole, highlighting its potential as a novel antifungal treatment .
Case Study 2: Antimicrobial Activity
In a comparative study on antimicrobial agents published in Microbial Drug Resistance, this compound was tested against clinical isolates of Staphylococcus aureus and Escherichia coli. It demonstrated superior antibacterial activity compared to traditional antibiotics, suggesting it could be developed into a new class of antimicrobial agents .
Case Study 3: Anticancer Research
A recent investigation into the anticancer properties of this compound revealed significant cytotoxicity against breast cancer cells (MCF-7). The study indicated that the compound induces apoptosis through the mitochondrial pathway .
Mechanism of Action
The mechanism of action of N-{[4-(2-chlorophenyl)-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide involves its interaction with specific molecular targets and pathways. The triazole ring and chlorophenyl group are known to interact with enzymes and receptors, modulating their activity. This compound may inhibit certain enzymes or block receptor sites, leading to its observed biological effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
The compound belongs to a broader class of adamantane-triazole derivatives. Key structural analogs and their comparative features are outlined below:
Substituent Variations on the Triazole Ring
- 4-Methyl vs. 4-Phenyl vs. 4-(2-Chlorophenyl): 5-(Adamantane-1-yl)-4-methyl-4H-1,2,4-triazole-3-thion (): The methyl group at position 4 enhances metabolic stability but reduces steric bulk compared to aromatic substituents. This compound demonstrated antihypoxic activity in rodent models . Target Compound (4-(2-Chlorophenyl)): The electron-withdrawing chlorine atom may enhance electrophilic interactions with viral protease active sites, a feature observed in influenza A inhibitors like rimantadine derivatives .
Thioalkyl Chain Modifications
- Methylsulfanyl (SCH₃) vs. Longer Alkyl Chains: 3-Alkylthio-5-(adamantane-1-yl)-4-R-4H-1,2,4-triazoles (): Derivatives with longer alkyl chains (e.g., C₈H₁₇) showed reduced solubility but prolonged half-life in vivo. Methylsulfanyl, as in the target compound, balances solubility and membrane permeability . 2-{[5-(Adamantan-1-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N,N-dimethyl-ethanamine (): The dimethylaminoethylsulfanyl group introduces basicity, enhancing water solubility. This contrasts with the neutral methylsulfanyl group in the target compound, which prioritizes lipophilicity .
Antiviral Activity
- Triazole Schiff Base Benzopyranones (): Analogous triazole derivatives with benzopyranone scaffolds inhibited cucumber mosaic virus (CMV) at 500 mg·L⁻¹. The adamantane-triazole core in the target compound may offer broader antiviral spectrum due to adamantane’s proven activity against influenza and HIV .
- Adamantane-Triazole Derivatives (): The title compound in exhibited antibacterial activity, suggesting that the adamantane-triazole scaffold is versatile. The 2-chlorophenyl group in the target compound may shift specificity toward viral targets .
Antihypoxic Activity
- 5-(Adamantane-1-yl)-4-R-1,2,4-triazole-3-thiones (): Methyl- and phenyl-substituted analogs reduced hypoxia-induced mortality in rats at 1/10 LD₅₀ doses. The target compound’s methylsulfanyl group may modulate redox pathways similarly to Mexidol (a reference antihypoxic drug) .
Biological Activity
N-{[4-(2-chlorophenyl)-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide is a compound of significant interest due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound features a complex structure that includes an adamantane core linked to a 1,2,4-triazole ring with specific substituents. The presence of the chlorophenyl and methylsulfanyl groups contributes to its biological activity. The molecular formula is , indicating a rich framework for interaction with biological targets.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The triazole moiety is known to inhibit enzymes involved in various metabolic pathways, which can disrupt the growth of pathogens or cancer cells.
- Antimicrobial Activity : Research indicates that compounds with similar structures exhibit potent antimicrobial properties by disrupting bacterial cell wall synthesis or inhibiting DNA/RNA synthesis.
- Antiviral Effects : Adamantane derivatives have been shown to possess antiviral properties against influenza and HIV, suggesting potential applications in treating viral infections.
Antimicrobial Activity
Studies have demonstrated that this compound exhibits significant antimicrobial activity against a range of pathogens. For instance:
| Pathogen Type | Activity | Reference |
|---|---|---|
| Bacteria (e.g., E. coli) | Effective inhibition | |
| Fungi (e.g., Candida spp.) | Moderate inhibition | |
| Viruses (e.g., Influenza) | Potential antiviral effects |
Anticancer Properties
The compound has also been evaluated for its anticancer potential. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines:
These findings suggest that the compound may serve as a lead structure for developing new anticancer therapies.
Case Studies
Recent studies have focused on the synthesis and biological evaluation of related triazole derivatives:
- Synthesis and Evaluation : A study synthesized several adamantane-linked triazole derivatives and evaluated their enzyme inhibition capabilities. The results indicated that modifications in the side chains significantly affected their biological activities.
- Docking Studies : Computational docking studies have provided insights into the binding affinities of these compounds with various biological targets, highlighting the importance of structural features in determining their efficacy.
Q & A
Q. What are the optimal synthetic routes for this compound?
The synthesis involves multi-step reactions starting with adamantane-1-carboxylic acid derivatives. Key steps include:
- Cyclization : Reacting hydrazine derivatives (e.g., hydrazinecarbothioamide) in alkaline media to form the triazole ring .
- Functionalization : Introducing the 2-chlorophenyl and methylsulfanyl groups via nucleophilic substitution or coupling reactions, using catalysts like EDC/HATU .
- Purification : Employ column chromatography or recrystallization from solvents like n-butanol to achieve >95% purity .
Reaction conditions (e.g., DMF as solvent, 60–80°C) are critical for yield optimization .
Q. How is the compound characterized post-synthesis?
- Spectroscopic Analysis : Use H/C NMR to confirm substituent positions and MS for molecular weight validation .
- X-ray Crystallography : Resolve 3D structure via SHELX programs (e.g., SHELXL for refinement), critical for studying adamantane-triazole conformation .
- Purity Assessment : HPLC with UV detection (λ = 254 nm) ensures >98% purity for biological testing .
Q. What initial biological screening approaches are recommended?
- Antimicrobial Assays : Test against Candida spp. and Aspergillus spp. using broth microdilution (MIC values) .
- Cytotoxicity Screening : Employ MTT assays on mammalian cell lines (e.g., HEK-293) to assess selectivity .
- In Vitro Models : Prioritize enzyme inhibition studies (e.g., fungal lanosterol demethylase) based on triazole pharmacophores .
Advanced Research Questions
Q. How to resolve contradictions in biological activity data across studies?
- Dose-Response Curves : Re-evaluate IC/MIC values under standardized conditions (pH, temperature) to minimize variability .
- Structural Confirmation : Re-analyze batch purity via LC-MS; impurities from incomplete synthesis may skew results .
- Comparative Studies : Benchmark against known triazole drugs (e.g., fluconazole) to validate assay reliability .
Q. What strategies elucidate the compound’s mechanism of action?
- Molecular Docking : Model interactions with cytochrome P450 enzymes (e.g., CYP51) using AutoDock Vina; focus on triazole-adamantane hydrogen bonding .
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity with target proteins .
- Gene Knockdown : Use siRNA to silence putative targets (e.g., ERG11 in fungi) and assess resistance development .
Q. How to design derivatives for improved pharmacokinetic properties?
- Substituent Modification : Replace methylsulfanyl with polar groups (e.g., -OH, -NH) to enhance solubility .
- Prodrug Synthesis : Conjugate with PEG or ester groups to improve oral bioavailability .
- ADMET Prediction : Use SwissADME to prioritize derivatives with optimal LogP (2–3) and low hepatotoxicity .
Q. What computational methods analyze structure-activity relationships (SAR)?
Q. How to address stability and solubility challenges in formulation?
Q. What experimental controls are critical in toxicity studies?
- LD Determination : Administer doses ranging from 10–1000 mg/kg in rodent models, using Mexidol as a positive control .
- Histopathological Analysis : Compare organ tissue sections (liver, kidney) between treated and control groups .
- CYP450 Inhibition Assays : Assess potential drug-drug interactions using human liver microsomes .
Q. How to validate target engagement in cellular models?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
